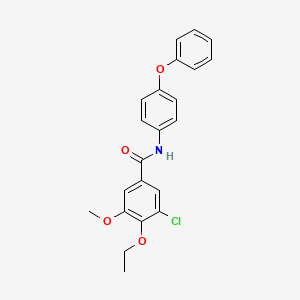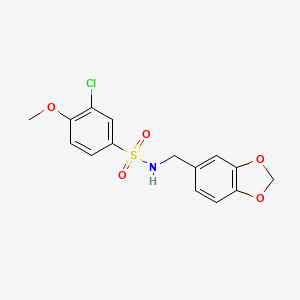![molecular formula C19H24N2O4S B3498582 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B3498582.png)
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide
Descripción general
Descripción
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide, also known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. The chemical formula of Bisoprolol is C18H31NO4S, and it belongs to the class of selective beta-1 adrenergic receptor antagonists.
Mecanismo De Acción
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide works by selectively blocking the beta-1 adrenergic receptors in the heart, which reduces the heart rate and contractility, thereby decreasing the workload on the heart. This leads to a decrease in oxygen demand and an improvement in myocardial oxygen supply-demand balance. 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide also reduces the secretion of renin, which leads to a decrease in angiotensin II and aldosterone levels, resulting in a decrease in peripheral vascular resistance and blood pressure.
Biochemical and Physiological Effects:
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has several biochemical and physiological effects. It decreases heart rate, cardiac output, and blood pressure, while increasing stroke volume and ejection fraction. 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide also improves left ventricular function, reduces left ventricular hypertrophy, and decreases the risk of arrhythmias. In addition, 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has been shown to improve endothelial function, reduce inflammation, and decrease oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has several advantages for lab experiments. It is a well-established beta-blocker with a known mechanism of action and predictable pharmacokinetics. It is also available in different formulations and doses, which allows for flexibility in experimental design. However, 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has some limitations as well. It can interact with other drugs and affect their metabolism, which can complicate experimental results. In addition, 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide can cause adverse effects, such as bradycardia, hypotension, and bronchospasm, which can limit its use in certain experimental models.
Direcciones Futuras
There are several future directions for research on 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide. One area of interest is the use of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide in combination with other drugs for the treatment of cardiovascular diseases. Another area of interest is the investigation of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide in other conditions, such as heart failure with preserved ejection fraction, atrial fibrillation, and chronic obstructive pulmonary disease. In addition, the development of new formulations and delivery methods of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide can improve its efficacy and safety.
Aplicaciones Científicas De Investigación
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to reduce mortality and hospitalization in patients with heart failure, reduce the risk of stroke and myocardial infarction in patients with hypertension, and improve exercise tolerance in patients with angina. In addition, 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has been investigated for its potential use in other conditions, such as migraine, anxiety, and hyperthyroidism.
Propiedades
IUPAC Name |
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14(2)12-20-26(23,24)17-9-10-18(15(3)11-17)25-13-19(22)21-16-7-5-4-6-8-16/h4-11,14,20H,12-13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBALOLBMACVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-dimethoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl acetate](/img/structure/B3498509.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3498531.png)
![ethyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B3498538.png)
![ethyl 4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B3498539.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3498547.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B3498555.png)
![N-1,3-benzodioxol-5-yl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3498561.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3498577.png)
![N-(2-methyl-5-nitrophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3498591.png)
![methyl 2-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B3498592.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B3498596.png)
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B3498601.png)